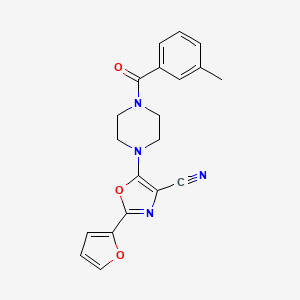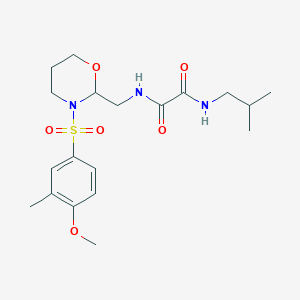
N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O6S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Facile Synthesis of Bicyclic Sultams
Research by Rassadin et al. (2009) demonstrated a method for synthesizing bicyclic sultams with methyl 1-sulfonylcyclopropane-1-carboxylate moieties. This method involves treating N-(2,3-Dibromopropyl)- and N-(3,4-dibromobutyl)(methoxycarbonyl)methanesulfanilides with potassium carbonate to yield various sultams. This process highlights the chemical flexibility and potential for creating complex structures involving sulfonyl groups similar to those in the target compound (Rassadin et al., 2009).
Development of EP1 Receptor Antagonists
Naganawa et al. (2006) explored the development of heteroaryl sulfonamides as EP1 receptor selective antagonists, showcasing the therapeutic potential of sulfonyl-containing compounds in modulating biological receptors. This research could imply potential biological applications for compounds structurally related to the target molecule, especially in the context of receptor modulation (Naganawa et al., 2006).
Novel Synthesis of Di- and Mono-Oxalamides
A study by Mamedov et al. (2016) highlighted a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxirane-2-carboxamides, illustrating the versatility of such compounds in synthesizing biologically relevant structures. This could suggest potential pathways for synthesizing derivatives of the target compound for various scientific applications (Mamedov et al., 2016).
Sulfonamides as Enzyme Inhibitors
Research by Tuğrak et al. (2020) on benzenesulfonamides carrying benzamide moiety highlighted their significant inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes. This suggests that compounds with sulfonyl and amide groups, similar to the target molecule, could have potential applications in drug development and enzymatic studies (Tuğrak et al., 2020).
Electrophoretic and Biocompatible Poly(2-oxazoline)s
Hayashi and Takasu (2015) explored the synthesis of electrophoretic poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, which were used in conjunction with bioactive glass for biocompatible coatings. This research indicates the potential of sulfonyl-containing compounds in biomaterials and surface coating applications, which could extend to derivatives of the target molecule (Hayashi & Takasu, 2015).
Propiedades
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6S/c1-13(2)11-20-18(23)19(24)21-12-17-22(8-5-9-28-17)29(25,26)15-6-7-16(27-4)14(3)10-15/h6-7,10,13,17H,5,8-9,11-12H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYSKQDMLUMEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2953489.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2953490.png)
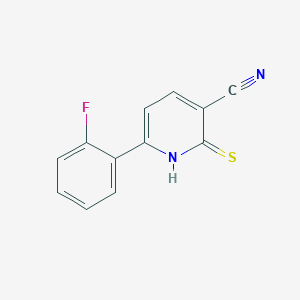
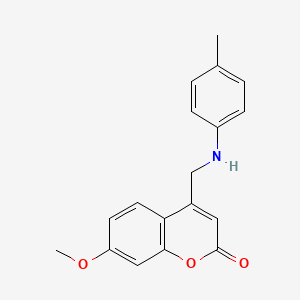

![5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2953494.png)
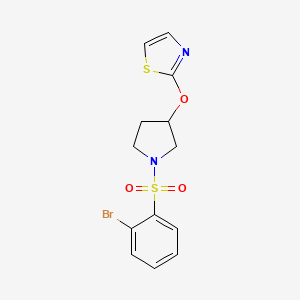
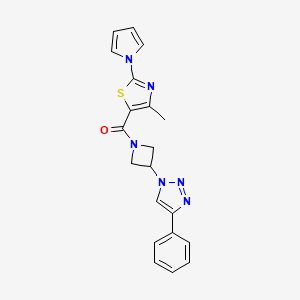
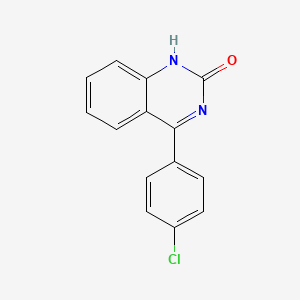
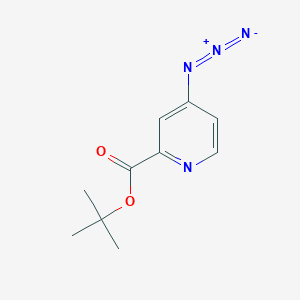
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2953502.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2953510.png)
